Ethyl 6-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate
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Overview
Description
Ethyl 6-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of both imidazole and pyrazine rings in its structure makes it a valuable compound for various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylimidazo[1,2-a]pyrazine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyrazine derivatives.
Scientific Research Applications
Ethyl 6-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 6-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate
- Ethyl 6-chloro-2-methylimidazo[1,2-a]pyrazine-3-carboxylate
- Ethyl 6-methoxy-2-methylimidazo[1,2-a]pyrimidine-3-carboxylate
Uniqueness
Ethyl 6-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate is unique due to the presence of both imidazole and pyrazine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H13N3O3 |
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Molecular Weight |
235.24 g/mol |
IUPAC Name |
ethyl 6-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate |
InChI |
InChI=1S/C11H13N3O3/c1-4-17-11(15)10-7(2)13-8-5-12-9(16-3)6-14(8)10/h5-6H,4H2,1-3H3 |
InChI Key |
AZLYNSAACQFBOP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=C(N=C2)OC)C |
Origin of Product |
United States |
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